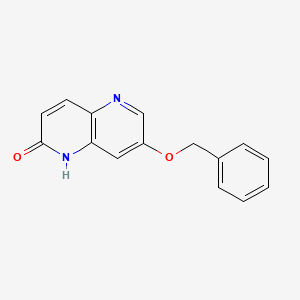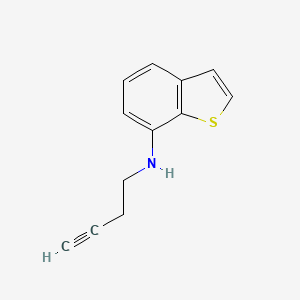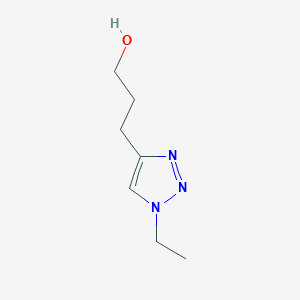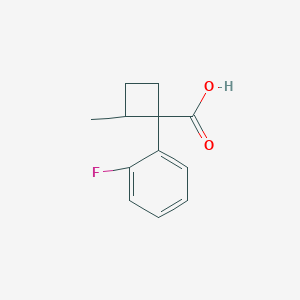![molecular formula C13H8ClN B13072769 10-Chlorobenzo[g]quinoline CAS No. 3645-26-9](/img/structure/B13072769.png)
10-Chlorobenzo[g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chlorobenzo[g]quinoline is a heterocyclic aromatic compound that contains a quinoline ring system with a chlorine atom substituted at the 10th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorobenzo[g]quinoline typically involves the halogenation of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline with elementary chloride. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 10th position . Another method involves the coupling of 10-halobenzo[g]quinolines with ortho-substituted aryl boronic acids using palladium acetate and triphenylphosphine as the catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
10-Chlorobenzo[g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form aryl-aryl bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium-based catalysts and aryl boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system.
科学的研究の応用
10-Chlorobenzo[g]quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 10-Chlorobenzo[g]quinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
10-Chlorobenzo[g]quinoline can be compared with other similar compounds, such as:
10-Chlorobenzo[h]quinoline: Similar structure but with different substitution patterns and potentially different biological activities.
Benzo[f]quinoline Derivatives: These compounds have different ring fusion patterns and may exhibit distinct chemical and biological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties, share the quinoline core structure but have different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
3645-26-9 |
|---|---|
分子式 |
C13H8ClN |
分子量 |
213.66 g/mol |
IUPAC名 |
10-chlorobenzo[g]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-11-6-2-1-4-9(11)8-10-5-3-7-15-13(10)12/h1-8H |
InChIキー |
UQJOOEPGSRMVJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=NC3=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B13072690.png)

![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)



![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)



